quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate is a complex organic compound with the molecular formula C22H15N3O2S. This compound is part of the quinoline and pyrazole families, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves multiple steps, starting with the preparation of the quinoline and pyrazole intermediates. One common method involves the condensation of quinoline derivatives with thieno[2,3-c]pyrazole precursors under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, while reduction could produce the corresponding alcohol derivative .
Scientific Research Applications
Quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and hydroxychloroquine, known for their antimalarial properties.
Pyrazole derivatives: Including celecoxib, a well-known anti-inflammatory drug.
Uniqueness
Quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate stands out due to its unique combination of quinoline and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to other similar compounds .
Properties
Molecular Formula |
C22H15N3O2S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
quinolin-8-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C22H15N3O2S/c1-14-17-13-19(28-21(17)25(24-14)16-9-3-2-4-10-16)22(26)27-18-11-5-7-15-8-6-12-23-20(15)18/h2-13H,1H3 |
InChI Key |
RMYJGDLBCZZPBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)OC3=CC=CC4=C3N=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.